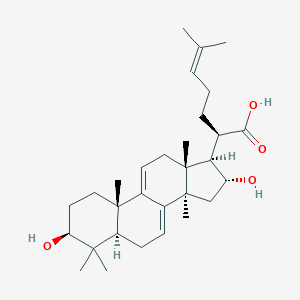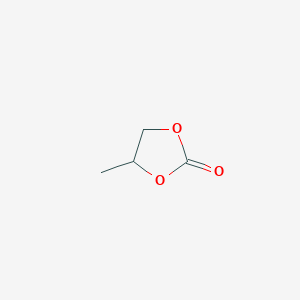
CP47497-C6-homolog
Vue d'ensemble
Description
CP 47,497-C6-homologue est un agoniste synthétique des récepteurs cannabinoïdes. Il s'agit d'un homologue du CP 47,497, qui a été développé par Pfizer dans les années 1980. Ce composé est connu pour sa forte affinité de liaison aux récepteurs cannabinoïdes, en particulier le récepteur cannabinoïde central CB1 et le récepteur cannabinoïde périphérique CB2. Le composé a été largement utilisé dans la recherche scientifique pour étudier le système cannabinoïde et ses effets .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du CP 47,497-C6-homologue implique les étapes suivantes :
Matière de départ : La synthèse commence par la préparation de la structure centrale du cyclohexylphénol.
Alkylation : La structure centrale est ensuite alkylée avec un groupe diméthylhexyle pour former l'homologue souhaité.
Purification : Le produit final est purifié à l'aide de techniques chromatographiques standard pour obtenir un solide cristallin.
Méthodes de production industrielle : Le procédé est optimisé pour le rendement et la pureté, garantissant que le composé répond aux normes de qualité de la recherche .
Analyse Des Réactions Chimiques
Types de réactions : Le CP 47,497-C6-homologue subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle sur le cycle cyclohexyle peut être oxydé pour former des cétones ou des acides carboxyliques.
Réduction : Le composé peut être réduit pour former des alcools ou des alcanes.
Substitution : Le groupe hydroxyle phénolique peut subir des réactions de substitution avec divers électrophiles.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des électrophiles comme les halogénoalcanes et les chlorures d'acyle sont couramment utilisés.
Principaux produits :
Oxydation : Cétones et acides carboxyliques.
Réduction : Alcools et alcanes.
Substitution : Dérivés alkylés ou acylés.
4. Applications de la recherche scientifique
Le CP 47,497-C6-homologue a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme outil pour étudier l'affinité de liaison et la sélectivité des récepteurs cannabinoïdes.
Biologie : Aide à comprendre les effets physiologiques et pharmacologiques de l'activation des récepteurs cannabinoïdes.
Médecine : Investigué pour ses propriétés analgésiques et anti-inflammatoires potentielles.
Industrie : Utilisé dans le développement de cannabinoïdes synthétiques à des fins de recherche
5. Mécanisme d'action
Le CP 47,497-C6-homologue exerce ses effets en se liant aux récepteurs cannabinoïdes CB1 et CB2. Cette liaison active les récepteurs, ce qui conduit à une cascade d'événements de signalisation intracellulaire. L'activation des récepteurs CB1 dans le cerveau entraîne des effets analgésiques et psychoactifs, tandis que l'activation des récepteurs CB2 dans les tissus périphériques module les réponses immunitaires et l'inflammation .
Composés similaires :
CP 47,497 : Le composé parent avec une chaîne alkyle plus courte.
CP 47,497-C8-homologue :
CP 47,497-C9-homologue : Un homologue avec une chaîne alkyle à neuf atomes de carbone
Unicité : Le CP 47,497-C6-homologue est unique en raison de la longueur spécifique de sa chaîne alkyle, qui influence son affinité de liaison et sa puissance. Comparé à son composé parent et à d'autres homologues, le CP 47,497-C6-homologue présente des propriétés pharmacologiques distinctes, ce qui en fait un outil précieux pour la recherche .
Applications De Recherche Scientifique
CP 47,497-C6-homolog has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the binding affinity and selectivity of cannabinoid receptors.
Biology: Helps in understanding the physiological and pharmacological effects of cannabinoid receptor activation.
Medicine: Investigated for its potential analgesic and anti-inflammatory properties.
Industry: Used in the development of synthetic cannabinoids for research purposes
Mécanisme D'action
CP 47,497-C6-homolog exerts its effects by binding to cannabinoid receptors CB1 and CB2. This binding activates the receptors, leading to a cascade of intracellular signaling events. The activation of CB1 receptors in the brain results in analgesic and psychoactive effects, while CB2 receptor activation in peripheral tissues modulates immune responses and inflammation .
Comparaison Avec Des Composés Similaires
CP 47,497: The parent compound with a shorter alkyl chain.
CP 47,497-C8-homolog:
CP 47,497-C9-homolog: A homologue with a nine-carbon alkyl chain
Uniqueness: CP 47,497-C6-homolog is unique due to its specific alkyl chain length, which influences its binding affinity and potency. Compared to its parent compound and other homologues, CP 47,497-C6-homolog exhibits distinct pharmacological properties, making it a valuable tool for research .
Propriétés
IUPAC Name |
2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methylheptan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-4-5-6-12-20(2,3)16-10-11-18(19(22)14-16)15-8-7-9-17(21)13-15/h10-11,14-15,17,21-22H,4-9,12-13H2,1-3H3/t15-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUGQXNYBWYGAI-DOTOQJQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017338 | |
| Record name | cis-5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132296-20-9, 70435-06-2 | |
| Record name | 5-(1,1-Dimethylhexyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132296-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (C6)-CP-47497 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132296209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (C6)-CP-47497 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU5BQ63J05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















